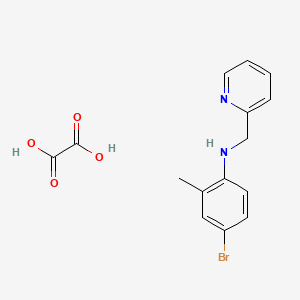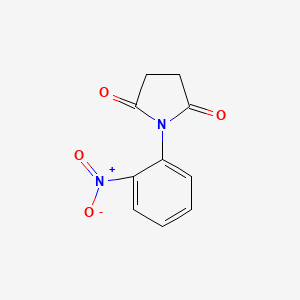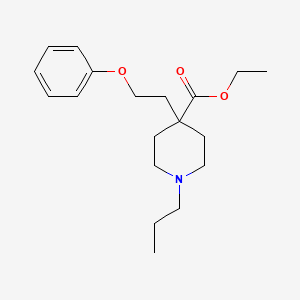![molecular formula C13H20N2O3S B4970375 2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
2-[(methylsulfonyl)amino]-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methylsulfonyl)amino]-N-pentylbenzamide, also known as MSAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mechanism of Action
The exact mechanism of action of 2-[(methylsulfonyl)amino]-N-pentylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to modulate the activity of certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-pentylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity in the brain, and the reduction of inflammation and pain. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(methylsulfonyl)amino]-N-pentylbenzamide for lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in different fields. However, one limitation of 2-[(methylsulfonyl)amino]-N-pentylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(methylsulfonyl)amino]-N-pentylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of 2-[(methylsulfonyl)amino]-N-pentylbenzamide in the brain and its potential as a therapeutic agent. Another area of interest is the development of more efficient synthesis methods for 2-[(methylsulfonyl)amino]-N-pentylbenzamide, which could make it more accessible for researchers. Finally, there is a need for more studies on the safety and toxicity of 2-[(methylsulfonyl)amino]-N-pentylbenzamide, particularly in humans, before it can be considered for clinical use.
In conclusion, 2-[(methylsulfonyl)amino]-N-pentylbenzamide is a promising chemical compound that has the potential to be used in a variety of scientific research applications. Its versatility, anticancer properties, neuroprotective effects, and anti-inflammatory properties make it a valuable tool for researchers in different fields. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
2-[(methylsulfonyl)amino]-N-pentylbenzamide can be synthesized using a multi-step process involving the reaction of 4-bromobenzonitrile with pentylamine, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through the reaction of the intermediate with methylamine.
Scientific Research Applications
2-[(methylsulfonyl)amino]-N-pentylbenzamide has been studied extensively for its potential application in various fields, including cancer research, neurology, and pharmacology. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to have a neuroprotective effect and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-(methanesulfonamido)-N-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-7-10-14-13(16)11-8-5-6-9-12(11)15-19(2,17)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJXKZFHIBYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methanesulfonamido)-N-pentylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)


![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)

![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)